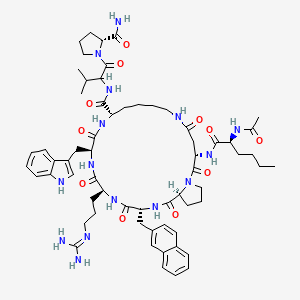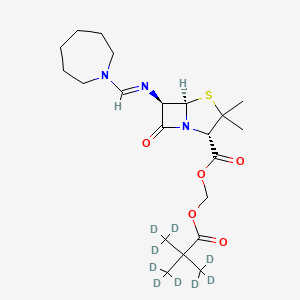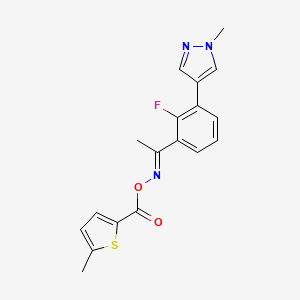
Liptracker-Green
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Liptracker-Green is synthesized through a series of chemical reactions involving rhenium tricarbonyl complexes. The synthetic route typically involves the coordination of rhenium tricarbonyl with 1,10-phenanthroline and a ligand (L). The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the desired complex . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with scaled-up reaction conditions to produce larger quantities.
Análisis De Reacciones Químicas
Liptracker-Green undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically achieved using reducing agents.
Substitution: Replacement of one ligand in the complex with another, which can be influenced by the nature of the ligands and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction and conditions but generally involve modified rhenium complexes .
Aplicaciones Científicas De Investigación
Liptracker-Green has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid localization and dynamics in various chemical environments.
Biology: Employed in cell biology to label and visualize lipid droplets and other lipid-rich compartments in live and fixed cells.
Industry: Utilized in industrial research for developing new fluorescent probes and imaging techniques.
Mecanismo De Acción
Liptracker-Green exerts its effects by localizing to polar lipids within cells. The compound’s fluorogenic properties allow it to emit fluorescence when bound to these lipids, making it an effective tool for imaging and studying lipid distribution. The molecular targets include lipid droplets and other high lipid-content compartments, and the pathways involved are related to lipid metabolism and storage .
Comparación Con Compuestos Similares
Liptracker-Green is unique in its ability to specifically target and label polar lipids with high fluorescence efficiency. Similar compounds include other rhenium tricarbonyl complexes and fluorogenic probes used for lipid imaging. this compound stands out due to its cell permeability and strong fluorescence signal, making it a preferred choice for many researchers .
Similar compounds include:
Nile Red: Another fluorescent dye used for lipid staining.
BODIPY: A family of fluorescent dyes with applications in lipid imaging.
Rhodamine: A fluorescent dye used in various biological staining applications.
Propiedades
Fórmula molecular |
C23H12N7O3Re- |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
Clave InChI |
XYAFBLODGIJRTP-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)

![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)



